4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE
Overview
Description
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE is a sulfonamide derivative known for its antimicrobial properties. It is commonly used in veterinary medicine to treat bacterial infections. The compound is characterized by its complex structure, which includes a butylamino group, a carbonyl group, a pyridazinyl ring, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyridazinyl ring: The 6-chloro-3-pyridazinyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the butylamino group:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Automated purification systems: To isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group in the pyridazinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted pyridazinyl derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial activity and potential use in treating bacterial infections.
Medicine: Investigated for its potential therapeutic effects in treating infections.
Industry: Utilized in the development of veterinary pharmaceuticals.
Mechanism of Action
The compound exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the butylamino group and the pyridazinyl ring, which contribute to its distinct antimicrobial properties and spectrum of activity.
Properties
IUPAC Name |
1-butyl-3-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O3S/c1-2-3-10-17-15(22)18-11-4-6-12(7-5-11)25(23,24)21-14-9-8-13(16)19-20-14/h4-9H,2-3,10H2,1H3,(H,20,21)(H2,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTLYQFPMFGXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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